molecular formula C10H13NO3 B3048756 2-(2,5-Dimethoxyphenyl)acetamide CAS No. 18086-23-2

2-(2,5-Dimethoxyphenyl)acetamide

Cat. No.: B3048756
CAS No.: 18086-23-2
M. Wt: 195.21 g/mol
InChI Key: ZIKPHGJVHWZEFH-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)acetamide is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . Its CAS Registry Number is 3467-59-2 . This chemical is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Acetamide derivatives based on dimethoxyphenyl scaffolds are of significant interest in medicinal chemistry research. For instance, structurally related compounds have been investigated for their potential as tyrosinase inhibitors, which are relevant in the development of skin-whitening agents . Furthermore, other acetamide derivatives incorporating piperazine and complex heterocyclic systems, such as quinoline and benzimidazole, are currently being explored in scientific research for their potential as α-glucosidase inhibitors, a target for antidiabetic agents . The compound should be stored sealed in a dry environment at room temperature . Researchers should handle this product with appropriate precautions and refer to the material safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-3-4-9(14-2)7(5-8)6-10(11)12/h3-5H,6H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKPHGJVHWZEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299845
Record name 2-(2,5-dimethoxyphenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18086-23-2
Record name NSC133248
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(2,5-Dimethoxyphenyl)acetamide

Synthesis from 1-(2,5-Dimethoxyphenyl)-2-bromoethanone via Multi-Step Processes

A notable synthetic route to this compound and its derivatives commences with 1-(2,5-dimethoxyphenyl)-2-bromoethanone. google.comgoogle.com This process involves a series of chemical transformations, including amination, acylation, and reduction steps, to yield the target compound. google.comgoogle.com

The initial step in this synthetic sequence involves the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine. google.comgoogle.com This reaction is typically carried out in a solvent system composed of tetrahydrofuran (B95107) (THF) and water. google.comgoogle.com The use of this specific solvent mixture facilitates the formation of the intermediate, 1-(2',5'-dimethoxyphenyl)-2-aminoethanone. google.com The reaction proceeds via the formation of a quaternary ammonium (B1175870) salt with hexamine, which upon hydrolysis, yields the primary amine. google.com An example of this process involves adding 1-(2,5-dimethoxyphenyl)-2-bromoethanone to a solution of THF, followed by the addition of water and then hexamine, leading to the precipitation of the product. google.com

Following the formation of the aminoethanone intermediate, the next step is acylation using a haloacetyl chloride, such as chloroacetyl chloride. google.comgoogle.com This reaction is typically performed in an acetone-water solvent system in the presence of a base like sodium acetate. google.comgoogle.com The acylation introduces the acetamide (B32628) functionality, resulting in the formation of 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide. google.com The reaction is often carried out at a controlled temperature, for instance, 0°C, to manage the reactivity of the acyl chloride. google.com

The subsequent step involves the selective reduction of the carbonyl and azide (B81097) groups (introduced in the next step). A two-step reduction process is employed. First, the carbonyl group of 2-Azido-N-(β-oxo-2,5,dimethoxyphenethyl)acetamide is selectively reduced using sodium borohydride (B1222165) in a protic solvent like methanol. google.comgoogle.com This is followed by the reduction of the azide group using stannous chloride to yield the final amine. google.comgoogle.com This selective reduction strategy is crucial for obtaining the desired hydroxyethyl (B10761427) acetamide derivative. google.comgoogle.com

To introduce the final amino group, a nucleophilic azidation reaction is performed on the 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide intermediate. google.com This is achieved by reacting the chloro-substituted acetamide with sodium azide in a suitable solvent such as acetone. google.com The reaction may be facilitated by the addition of potassium iodide. google.com This substitution of the chlorine atom with an azide group forms 2-Azido-N-(β-oxo-2,5,dimethoxyphenethyl)acetamide, which is then subjected to the reduction steps described previously. google.com Nucleophilic substitution with sodium azide is a well-established method for introducing the azide functionality. nih.gov

Approaches Involving Phenolic Compounds and Thioacetic Acid Derivatives

While less specifically detailed for this compound in the provided context, general synthetic strategies involving phenolic compounds can be inferred. For instance, the synthesis of related acetamide derivatives can start from substituted phenols. researchgate.netnih.gov The synthesis of N-(2,5-dimethoxyphenyl)acetamide has been documented, which could potentially be a precursor or a related compound in certain synthetic schemes. nih.gov

Furthermore, the reaction of thioureido acids with monochloroacetic acid can lead to the formation of thiazolone derivatives, which are structurally related to acetamides and highlight the reactivity of haloacetic acid derivatives in forming C-N bonds. nih.gov

Synthesis of Structurally Modified 2,5-Dimethoxyphenyl Acetamide Derivatives

The modification of the 2,5-dimethoxyphenyl acetamide core is a key area of research for creating new chemical entities. These synthetic transformations allow for the systematic alteration of the compound's structure to explore its chemical space.

The introduction of a bromine atom onto the phenyl ring of the 2,5-dimethoxyphenyl scaffold is a critical step for subsequent derivatization, particularly for cross-coupling reactions. A common strategy involves the use of brominated phenethylamine (B48288) precursors, such as 4-bromo-2,5-dimethoxyphenethylamine (B3395496). nih.govthieme-connect.denih.govnih.gov This precursor can be synthesized through methods like the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane, followed by reduction and subsequent bromination of the resulting phenethylamine with elemental bromine in acetic acid. thieme-connect.de

Once the bromo-substituted amine is obtained, it can be converted to the corresponding N-acetamide derivative. A general and effective method for this transformation is the acylation of the amine. For instance, reacting the substituted amine with bromoacetyl chloride or bromoacetyl bromide in the presence of a base, such as triethylamine, under anhydrous conditions yields the desired 2-bromo-N-acetamide derivative. nist.gov This approach is exemplified in the synthesis of compounds like 2-bromo-N-(3-ethoxyphenyl)acetamide, where 3-ethoxyaniline (B147397) is acylated with bromoacetyl bromide. nist.gov A specific derivative, 2-(2-bromo-4,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, highlights the incorporation of the bromo-substituted scaffold. organic-chemistry.org

The metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine can also lead to related acetic acid derivatives through oxidative deamination, forming 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid (BDMPAA), which provides an alternative route to functionalized scaffolds. nih.gov

Table 1: Synthesis of 2-Bromo-N-Acetamide Derivatives

PrecursorReagentReaction TypeProduct TypeReference
4-bromo-2,5-dimethoxyphenethylamineBromoacetyl chloride/bromideN-AcetylationN-(4-bromo-2,5-dimethoxyphenethyl)bromoacetamide nist.gov
3-ethoxyanilineBromoacetyl bromideN-Acetylation2-Bromo-N-(3-ethoxyphenyl)acetamide nist.gov
2,5-dimethoxyphenethylamineBromine/Acetic AcidRing Bromination4-bromo-2,5-dimethoxyphenethylamine thieme-connect.de

The halogenated derivatives of 2,5-dimethoxyphenyl acetamide are valuable intermediates for constructing more complex molecules through various metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. acs.orgrsc.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyenes and is tolerant of a wide range of functional groups. acs.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

While direct examples using this compound as the substrate are not extensively documented, the methodology has been successfully applied to structurally similar systems. For instance, N-(2,5-dibromophenyl)acetamide has been coupled with various arylboronic acids using a palladium catalyst to produce N-aryl-substituted acetamides in moderate to good yields. beilstein-journals.org Similarly, the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been achieved via Suzuki coupling. nih.gov These examples demonstrate the feasibility of applying this methodology to bromo-substituted 2,5-dimethoxyphenyl acetamide derivatives for the synthesis of novel aryl-substituted analogues. The choice of ligands, such as dialkylbiaryl phosphines, can significantly enhance the reactivity of the palladium catalyst, enabling the coupling of even challenging substrates like aryl chlorides and heteroaryl systems. wikipedia.orgfiveable.me

Table 2: Key Components of Suzuki Cross-Coupling Reactions

ComponentRoleExampleReference
Aryl HalideElectrophilic PartnerN-(2,5-dibromophenyl)acetamide beilstein-journals.org
Organoboron ReagentNucleophilic PartnerArylboronic acid or ester acs.org
Palladium CatalystCatalyzes C-C bond formationPd(OAc)₂, Pd(PPh₃)₄ rsc.org
BaseActivates boronic acidK₂CO₃, K₃PO₄ wikipedia.org
LigandStabilizes and activates catalystSPhos, XPhos wikipedia.org

The this compound scaffold can be incorporated into various heterocyclic systems, including those containing thiazole (B1198619), oxazole (B20620), or thiadiazole rings. These heterocycles are significant structural motifs in many biologically active compounds.

Thiazoles: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring, typically from an α-haloketone and a thioamide. acs.org Derivatives of this compound can be linked to thiazole moieties through several synthetic strategies. For example, complex structures such as 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide have been synthesized, demonstrating the connection of an acetamide group to a thiazole-containing framework. A direct synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004) has been achieved via a green catalytic reaction between 2-aminothiophenol (B119425) and 2,5-dimethoxybenzaldehyde, showcasing the fusion of the dimethoxyphenyl ring with a benzothiazole (B30560) system.

Oxazoles: A variety of methods exist for the synthesis of oxazoles, including the Robinson-Gabriel synthesis, Fisher oxazole synthesis, and the van Leusen reaction. The van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a versatile method for creating 5-substituted oxazoles from aldehydes. General methodologies have been developed for the synthesis of 2,5-disubstituted oxazoles, which could be adapted to incorporate the this compound scaffold. Such syntheses often involve the cyclization of precursors like amino alcohols and carboxylic acids or their derivatives.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring system can also be coupled with the acetamide scaffold. A series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives containing a phenyl urea (B33335) moiety has been synthesized and evaluated for potential biological activity. This demonstrates the chemical tractability of linking the core acetamide structure to a thiadiazole ring.

Beyond simple five-membered heterocycles, the this compound scaffold can be used to construct more complex, fused, and polycyclic systems. These advanced structures are of interest for exploring novel chemical space.

For instance, the Paal-Knorr pyrrole (B145914) synthesis allows for the creation of substituted pyrroles from 1,4-dicarbonyl compounds. This methodology has been used in a multi-step synthesis to produce complex molecules like 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, which, although starting from different precursors, illustrates the principle of building complex heterocyclic systems around an acetamide-related core.

Furthermore, multi-component reactions can be employed to build intricate heterocyclic architectures in a single step. The reaction of specific thiazole derivatives with substituted benzaldehydes and ethyl cyanoacetate (B8463686) can produce pyran derivatives, leading to fused systems like pyrano[2,3-d]thiazoles. These reactions highlight the potential to use functionalized this compound derivatives as building blocks for generating significant molecular complexity.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. These reactions, along with other multi-component reactions (MCRs), are powerful tools for the rapid assembly of complex molecular architectures from simple precursors. nih.gov

A notable example is the Grob-Ugi cascade reaction, which has been used to synthesize 2-carbamimidamide derivatives. This reaction utilizes a hypervalent iodine reagent to initiate a sequence involving fragmentation and a subsequent Ugi multi-component assembly. A related precursor, 4-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)phenol, has been synthesized as a starting material for such transformations.

Ferric chloride (FeCl₃) is an inexpensive, abundant, and versatile Lewis acid catalyst used in a variety of organic transformations. Its catalytic activity is valuable in promoting reactions such as amidations, Friedel-Crafts acylations, and other C-C and C-N bond-forming reactions. For example, FeCl₃ has been employed to catalyze the direct amidation of esters under solvent-free conditions and to promote oxidative allylation of C-H bonds adjacent to nitrogen atoms, leading to the formation of homoallyl tertiary amines. While a specific FeCl₃-promoted cascade reaction starting directly from this compound is not prominently featured in the literature, the catalytic profile of FeCl₃ suggests its potential utility in designing one-pot cyclization or condensation sequences to form complex heterocyclic systems from appropriately functionalized derivatives of the parent scaffold.

Derivatization via Coupling Reactions

Optimization of Reaction Conditions and Reagent Systems

The efficiency of the synthesis of this compound is highly dependent on the chosen reaction conditions and reagents. Key areas of optimization include the selection of an appropriate solvent system and the use of effective catalysts to drive the amidation reaction.

The choice of solvent can significantly influence the reaction rate, yield, and ease of product isolation. While direct amidation of carboxylic acids with amines can be challenging due to the formation of ammonium carboxylate salts, appropriate solvent selection can mitigate this issue. libretexts.org

In the synthesis of related N-substituted acetamides, various solvent systems have been employed with success. For instance, in the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, a related compound, a tetrahydrofuran/water solvent system was used for the initial reaction, followed by an acetone/water mixture for a subsequent acylation step. google.comgoogle.com This suggests that mixtures of organic solvents and water can be effective in balancing the solubility of both the starting materials and reagents.

For the direct amidation of phenylacetic acid derivatives, toluene (B28343) has been shown to be an effective solvent, particularly in nickel-catalyzed reactions. nih.govroyalsocietypublishing.org The use of a non-polar solvent like toluene can facilitate the removal of water, a byproduct of the amidation, thereby driving the reaction equilibrium towards the product side. In other contexts, such as the synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, ethanol has been used as a refluxing solvent. nih.gov

The following table summarizes solvent systems mentioned in the synthesis of related acetamide compounds, which could be applicable to the synthesis of this compound.

Solvent SystemReactants/Reaction TypeReference
Tetrahydrofuran/Water1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine google.comgoogle.com
Acetone/WaterAcylation of 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone (B97240) google.comgoogle.com
TolueneNickel-catalyzed direct amidation of phenylacetic acid derivatives nih.govroyalsocietypublishing.org
Ethanol2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole nih.gov
MethanolRecrystallization of related acetamide products google.com

Catalysts play a pivotal role in the direct amidation of carboxylic acids, a more atom-economical approach compared to methods requiring pre-activation of the carboxylic acid. nih.gov Research into the catalytic amidation of phenylacetic acid derivatives has identified several effective catalyst systems.

Nickel Catalysts: A study on the direct amidation of non-activated phenylacetic acids with benzylamines highlighted the efficacy of nickel dichloride (NiCl₂) as a simple and efficient catalyst. nih.govroyalsocietypublishing.org The study found that among various nickel catalysts, NiCl₂ provided the best performance. The reaction conditions were optimized to be 10 mol% of NiCl₂ in toluene at 110°C. nih.govroyalsocietypublishing.org The electronic and steric effects of substituents on the phenylacetic acid were noted to be significant, with para-substituted derivatives generally giving higher yields than meta or ortho isomers. nih.gov

Catalytic Activity of Different Nickel Catalysts for Amidation of Phenylacetic Acid

Catalyst Yield (%)
NiCl₂ >95
DPPE·NiCl₂ ~85
(CH₃COO)₂Ni ~75
Ni(acac)₂ ~65
DPPP·NiCl₂ ~60
NiCl₂(PPh₃)₂ ~55
NiCl₂·6H₂O ~45
None <5

Data adapted from a study on the amidation of phenylacetic acid with benzylamine (B48309) in toluene at 110°C for 20 hours. nih.gov

Zirconium-based Metal-Organic Frameworks (MOFs): More recently, heterogeneous catalysts such as zirconium-based MOF nanoparticles (UiO-type) have been investigated for direct amide bond formation. These catalysts offer the advantage of easy separation and recyclability. In the reaction between phenylacetic acid and benzylamine, Zr-MOF samples were shown to catalyze the amidation, with factors such as linker functionalization and pore size influencing the catalytic activity. rsc.org

Reaction parameter control is also crucial. For instance, in the synthesis of related acetamides, temperature control is important. The acylation of 1-(2′,5′-dimethoxyphenyl)-2-amino ethanone was carried out at 0°C, while a subsequent nucleophilic azidation was performed at a reflux temperature of 60°C. google.comgoogle.com

Synthetic Utility as Intermediate Compounds

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. Its utility is primarily derived from the reactivity of the acetamide group and the potential for further functionalization of the dimethoxyphenyl ring.

The precursor to this compound, 2-(2,5-dimethoxyphenyl)acetic acid , is a well-established building block in pharmaceutical development, often used in the synthesis of drugs targeting neurological disorders, as well as analgesics and anti-inflammatory agents. chemimpex.combiosynth.com The conversion of this acid to the corresponding primary amide, this compound, provides a key intermediate that can undergo further chemical transformations.

For example, the synthesis of (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride, a cardiovascular drug, involves intermediates that are structurally related to this compound. google.com While the specific use of this compound is not explicitly detailed in this particular synthesis, the formation of an acetamide linkage to a dimethoxyphenyl moiety is a critical step.

Furthermore, a Chinese patent describes the synthesis of 2,5-dimethoxyphenethylamine , an important pharmaceutical intermediate for serotonin (B10506) (5-HT) compounds, from α-amino-2,5-dimethoxy acetophenone (B1666503). google.com This highlights the importance of the acetophenone core, which is structurally similar to the target compound. Another patent details a method for preparing 2,5-dimethoxyphenylacetic acid from 2-(2,5-dimethoxyphenyl)acetonitrile , which itself can be a precursor to this compound via partial hydrolysis. nih.gov

The compound is also related to the synthesis of various biologically active molecules. For instance, a Grob-Ugi cascade reaction has been developed using a derivative, 4-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)phenol, to produce complex amide structures. acs.org This demonstrates the synthetic potential of the 2-(2,5-dimethoxyphenyl)ethyl backbone, which is central to the structure of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Analysis

While specific experimental spectral data for 2-(2,5-Dimethoxyphenyl)acetamide is not widely published in publicly accessible databases, the expected chemical shifts and splitting patterns can be predicted based on the known structure.

For a ¹H-NMR spectrum, one would anticipate signals corresponding to the aromatic protons on the dimethoxy-substituted ring, the methylene (B1212753) (-CH₂-) protons of the acetamide (B32628) side chain, the amide (-NH₂) protons, and the protons of the two methoxy (B1213986) (-OCH₃) groups. The integration of these signals would correspond to the number of protons in each unique environment.

In a ¹³C-NMR spectrum, distinct peaks would be expected for each of the ten carbon atoms in the molecule. This includes the two carbons of the acetamide group (the carbonyl and the methylene carbon), the six carbons of the benzene (B151609) ring (with those bearing methoxy groups shifted downfield), and the two carbons of the methoxy groups themselves.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include N-H stretching vibrations for the primary amide, a strong C=O stretching vibration for the amide carbonyl group, C-H stretching for the aromatic and aliphatic portions of the molecule, and C-O stretching for the ether linkages of the methoxy groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (195.21). Common fragmentation pathways for molecules of this type would likely involve cleavage of the bond between the methylene group and the aromatic ring, as well as the loss of the acetamide group or parts thereof.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) within the compound. For this compound (C₁₀H₁₃NO₃), the theoretical elemental composition is approximately:

Carbon (C): 61.53%

Hydrogen (H): 6.71%

Nitrogen (N): 7.18%

Oxygen (O): 24.58%

Experimental results from elemental analysis are compared against these theoretical values to confirm the empirical formula of a synthesized sample.

X-ray Diffraction Studies for Solid-State Structural and Conformational Analysis

Intermolecular Interactions, Including Hydrogen Bonding Networks

The crystal structure and molecular packing of this compound are significantly influenced by a network of intermolecular interactions, primarily driven by the hydrogen bonding capabilities of the acetamide functional group. The amide moiety possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O), facilitating the formation of robust intermolecular connections.

In the solid state, molecules of acetamide derivatives typically arrange themselves to maximize these hydrogen bonding opportunities. For compounds structurally similar to this compound, crystallographic studies reveal the formation of extensive three-dimensional networks. youtube.comnih.gov The most common and stabilizing of these interactions is the N−H···O hydrogen bond, where the amide proton of one molecule interacts with the carbonyl oxygen of an adjacent molecule. This often leads to the formation of a classic amide catemer, creating chains or tapes of molecules propagating through the crystal lattice. youtube.com

A summary of potential intermolecular interactions is presented below:

Interaction TypeDonorAcceptorSignificance
Primary Hydrogen Bond Amide (N-H)Carbonyl Oxygen (C=O)Forms primary structural motifs like chains and dimers.
Secondary Hydrogen Bond Aromatic/Methylene (C-H)Carbonyl/Methoxy Oxygen (O)Contributes to the stability of the 3D crystal packing. nih.gov
van der Waals Forces Aromatic Rings / Alkyl groupsAromatic Rings / Alkyl groupsInfluences molecular packing and conformation. youtube.com
π–π Stacking Dimethoxyphenyl RingDimethoxyphenyl RingPotential for slipped-stacking interactions, contributing to packing efficiency. nih.gov

Conformational Preferences and Stereochemical Insights

Crystallographic data from similar molecules show that the acetamide group is significantly twisted with respect to the plane of the benzene ring. youtube.comnih.gov This non-planar conformation is largely a result of steric hindrance between the ortho-methoxy group of the phenyl ring and the carbonyl group of the acetamide side chain. youtube.com This steric clash forces the side chain to rotate out of the plane of the aromatic ring to achieve a more energetically favorable state.

The key dihedral angles that describe the conformation are:

C-C-C-N Torsion: Defines the rotation of the acetamide group relative to the phenyl ring.

O=C-N-H Torsion: Defines the planarity of the amide bond itself.

In a closely related compound, 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the dihedral angle between the acetamide group and the dimethoxyphenyl ring is a significant 80.81°. youtube.comnih.gov This large angle underscores the preference for a twisted, non-coplanar arrangement. The amide group itself tends to remain relatively planar due to the delocalization of the nitrogen lone pair into the carbonyl group. Theoretical analysis of aromatic amides suggests that rotation around the Ar-CO bond is a key factor in their stereochemistry. carlroth.com The presence of bulky substituents, such as the methoxy groups in this compound, further influences these rotational barriers and locks the molecule into specific, low-energy conformations. youtube.comnih.gov

Structural FeatureDescriptionTypical Observation in Related Structures
Overall Conformation The spatial arrangement of the phenyl ring and the acetamide side chain.Twisted/Folded conformation is preferred over a planar one. ajpaonline.comnih.gov
Aromatic Ring - Side Chain Orientation Described by the dihedral angle between the plane of the phenyl ring and the plane of the acetamide group.Dihedral angles are significant, often in the range of 47° to 81°, indicating a lack of coplanarity. youtube.comyoutube.com
Amide Group Planarity The geometry of the -C(=O)NH2 group.The amide group itself generally maintains a high degree of planarity.
Methoxy Group Orientation The position of the methyl groups relative to the benzene ring.Typically lie close to the plane of the benzene ring but can be slightly tilted.

Chromatographic and Spectrophotometric Methodologies for Research Analysis

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

For the quantitative analysis and purity assessment of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A typical method would involve a C18 stationary phase, which is effective for separating moderately polar aromatic compounds.

A potential isocratic HPLC method could be developed using the following parameters, based on methods for structurally similar analytes: researchgate.net

Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for this class of compounds.

Mobile Phase: A mixture of an organic modifier, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) is typically used. A common starting point would be a ratio like acetonitrile:phosphate buffer (e.g., 50:50, v/v), with the pH adjusted to a slightly acidic or neutral value (e.g., pH 4.5-7.0) to ensure the analyte is in a single, non-ionized form and to achieve sharp, symmetrical peaks. researchgate.net

Detection: The presence of the dimethoxyphenyl chromophore allows for sensitive detection using a UV detector. Based on the UV absorption of related compounds, a wavelength between 210 nm and 254 nm would be appropriate for monitoring the analyte. researchgate.net

Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable for analytical separations on a 4.6 mm i.d. column.

Injection Volume: A typical injection volume would be in the range of 5-20 µL.

This type of method is scalable and can be adapted for various applications, from routine quality control to the analysis of impurities.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for the analysis of this compound. nih.gov It is particularly well-suited for screening multiple samples simultaneously and can be used for both qualitative identification and quantitative determination. youtube.com

A prospective HPTLC method could be established as follows:

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates are standard for the separation of moderately polar compounds.

Sample Application: The sample, dissolved in a suitable volatile solvent like methanol, would be applied as narrow bands using an automated applicator to ensure precision and reproducibility.

Mobile Phase (Solvent System): The separation is achieved by developing the plate in a chamber saturated with a suitable mobile phase. A solvent system for a compound of this polarity might consist of a mixture like Toluene (B28343):Ethyl Acetate:Formic Acid:Methanol in appropriate ratios (e.g., 3:4:0.8:0.7, v/v/v/v), which has been shown to be effective for separating polyphenolic compounds.

Detection and Quantification: After development, the plate is dried, and the analyte bands are visualized under UV light (at 254 nm or 366 nm). Quantification is performed using a densitometric scanner, which measures the absorbance or fluorescence of the spot. The resulting retention factor (Rf) value is characteristic of the compound in that specific system.

The key advantages of HPTLC include minimal sample preparation, low solvent consumption, and the ability to couple the separation with other analytical techniques like mass spectrometry for structure confirmation. researchgate.net

Ultraviolet (UV) Spectrophotometry Applications

Ultraviolet (UV) spectrophotometry is a fundamental analytical technique used for the characterization and quantification of this compound. The molecule's structure contains a substituted benzene ring, which acts as a chromophore, absorbing light in the UV region. This property is the basis for its detection in HPLC and can also be used for direct quantitative analysis in solution.

The UV spectrum of this compound is expected to show characteristic absorption maxima (λmax) due to the electronic transitions within the dimethoxyphenyl group and the amide carbonyl group. The exact position and intensity of these peaks are influenced by the solvent used. For quantitative purposes, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte in the solution. This method is simple and rapid, though it is less specific than chromatographic techniques and is best suited for the analysis of pure samples or simple mixtures where interfering substances are absent.

Method Validation Parameters (e.g., Linearity, Precision, Specificity, Recovery)

Any analytical method developed for the quantification of this compound must be rigorously validated to ensure its suitability for its intended purpose. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). The key validation parameters include:

Linearity: This parameter demonstrates the direct proportionality between the analytical signal (e.g., peak area in HPLC or HPTLC) and the concentration of the analyte over a specified range. The relationship is typically evaluated by linear regression analysis, and a high correlation coefficient (r²) value, ideally >0.999, is required. researchgate.net

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percent relative standard deviation (%RSD), which should typically be less than 2%. nih.gov

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or degradation products. In HPLC, specificity is demonstrated by the resolution of the analyte peak from all other peaks in the chromatogram.

Accuracy (Recovery): Accuracy reflects the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking). The percentage of the analyte recovered by the method is then calculated. Typical acceptance criteria for recovery are within 98-102%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

A summary of typical acceptance criteria for these validation parameters is provided in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Proportionality of signal to concentration.Correlation Coefficient (r²) ≥ 0.999 researchgate.net
Precision Agreement among a series of measurements.% Relative Standard Deviation (%RSD) ≤ 2%
Specificity Ability to measure analyte in the presence of interferences.Analyte peak is well-resolved from other peaks.
Accuracy / Recovery Closeness of measured value to the true value.Recovery between 98.0% and 102.0% nih.gov
LOD Lowest detectable concentration.Signal-to-Noise Ratio ≈ 3:1
LOQ Lowest quantifiable concentration.Signal-to-Noise Ratio ≈ 10:1

Pharmacological Research and Mechanistic Biological Activities

Neuropharmacological and Neuroprotective Mechanisms

No specific studies were identified that investigated the effects of 2-(2,5-Dimethoxyphenyl)acetamide on the following:

Anti-inflammatory Pathways and Cellular Modulations

Similarly, there is no available research detailing the impact of this compound on anti-inflammatory pathways or its cellular modulations.

Due to the absence of specific data for this compound in these areas, the creation of a scientifically accurate and informative article adhering to the provided outline is not possible at this time. Further research would be required to elucidate the pharmacological profile of this compound.

Inhibition of NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, cell survival, and proliferation. google.com Its dysregulation is linked to a variety of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. google.com While direct evidence for this compound is not presently available, some anti-inflammatory agents exert their effects by inhibiting this critical pathway. For instance, the anti-inflammatory drug sulfasalazine (B1682708) has been shown to suppress the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, thereby preventing the activation of the pathway. Similarly, certain natural compounds and synthetic molecules achieve their anti-inflammatory status by targeting components of the NF-κB cascade, such as the IκB kinases (IKK). The potential for this compound to act on this pathway remains a compelling area for investigation.

Reduction of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), are key mediators of the inflammatory response, often orchestrated by the NF-κB pathway. The ability to suppress the production of these molecules is a hallmark of many anti-inflammatory compounds.

Research on analogous acetamide (B32628) structures has demonstrated promising results in this area. For example, a study on N-(2-hydroxy phenyl) acetamide revealed that it could significantly reduce the serum levels of IL-1β and TNF-α in an animal model of adjuvant-induced arthritis. This suggests that the acetamide scaffold, a core feature of this compound, may be a key contributor to the modulation of cytokine production. In studies involving lipopolysaccharide (LPS)-activated macrophage cell lines, a standard model for inflammation, various agents have shown the ability to decrease the secretion of these critical inflammatory messengers.

Suppression of Nitric Oxide (NO) Production in Macrophages

During inflammation, macrophages can be induced to produce large amounts of nitric oxide (NO) via the enzyme inducible nitric oxide synthase (iNOS). While NO has important physiological roles, its overproduction is a key factor in the pathophysiology of chronic inflammation.

Studies on compounds with the 2,5-dimethoxy substitution, albeit on a different chemical backbone, have shown potent inhibitory effects on NO production. A series of synthetic 2',5'-dimethoxychalcones were evaluated for their anti-inflammatory properties, with several derivatives demonstrating a potent inhibitory effect on NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage-like cells. This finding suggests that the 2,5-dimethoxyphenyl moiety may be crucial for this anti-inflammatory activity. Further research on other acetamide derivatives has also documented the suppression of NO production in stimulated macrophage models, reinforcing the potential of this class of compounds as anti-inflammatory agents.

Antineoplastic Effects and Cytotoxic Mechanisms in Cell Lines

The search for novel anticancer agents has led to the exploration of a wide array of synthetic compounds. Derivatives and structural analogs of this compound have been investigated for their potential to combat cancer cells.

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., Breast Cancer Cells: MCF-7, T47-D, MDA-MB 231)

Research has demonstrated that compounds containing the 2,5-dimethoxyphenyl group can exhibit notable cytotoxic activity against human cancer cell lines. In a study focusing on 2',5'-dimethoxychalcone derivatives, several compounds displayed low micromolar inhibitory concentrations (IC₅₀) against various cancer lines. One of the most potent agents showed significant activity in MCF-7 breast cancer cells. While this research was on chalcones, not acetamides, it highlights the potential antineoplastic activity associated with the 2,5-dimethoxy substitution pattern. A broad patent for 2-amino-thiazole derivatives suggests their utility in treating a variety of cancers, including breast carcinoma, though specific data on the title compound is not provided.

Interactive Table: Cytotoxic Activity of Related Compounds

Compound ClassCell LineActivityReference
2',5'-DimethoxychalconesHuman Cancer LinesLow micromolar IC₅₀
2',5'-DimethoxychalconesMCF-7 (Breast)Potent Activity

Investigation of Growth Inhibition and Selective Targeting

Beyond simple cytotoxicity, understanding the mechanism of growth inhibition is crucial. The most potent 2',5'-dimethoxychalcone derivative from the aforementioned study was found to induce G₂/M cell cycle arrest, which subsequently led to apoptosis (programmed cell death) in the MCF-7 breast cancer cells. This mechanism, which selectively targets cancer cells and forces them into a self-destruction pathway, is a desirable trait for anticancer agents. The ability to modulate the cell cycle and induce apoptosis is a key area of interest for many cancer drugs. The potential for this compound to share this mechanism is an intriguing possibility that warrants specific investigation.

Antimicrobial and Antiviral Action Profiles

The acetamide structure is a component of various compounds with demonstrated antimicrobial properties. A review of phenoxyacetamide derivatives indicates that this class of molecules has been explored for anti-microbial and anti-fungal activities. For instance, certain 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(phenyl)acetamide derivatives displayed good activity against gram-positive bacteria and fungi. While this represents a more complex structure than this compound, it points to the potential of the acetamide core in the development of antimicrobial agents. Furthermore, a patent has suggested that modulators of apoptosis, a potential mechanism for the related chalcones, could be useful in the treatment of viral infections, such as HIV. However, direct antiviral or antimicrobial testing of this compound has not been reported in the reviewed literature.

Enzyme Inhibition and Receptor Binding Dynamics

The structural characteristics of this compound derivatives make them candidates for interacting with the active sites of various enzymes, potentially leading to inhibition.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govscielo.br Derivatives of this compound have been investigated as potential α-glucosidase inhibitors. In one study, a series of quinoline-thiosemicarbazide derivatives featuring a this compound moiety were synthesized and evaluated. nih.gov The derivative with the 2,5-dimethoxy phenyl substitution demonstrated the most potent activity, with an IC₅₀ value of 50.0 µM, which was a significant improvement compared to the standard drug, acarbose. nih.gov Kinetic analysis revealed this compound to be a competitive inhibitor of the enzyme. nih.gov This suggests that the 2,5-dimethoxyphenyl group plays a crucial role in the binding affinity of these compounds to the α-glucosidase active site. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of a this compound Derivative

CompoundTarget EnzymeIC₅₀ Value (µM)StandardReference
2-(4-(3-((2-carbamothioylhydrazono)methyl)quinolin-2-yl)piperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamideα-Glucosidase50.0Acarbose nih.gov

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important in the management of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The potential of this compound derivatives to inhibit these enzymes has been explored. For example, a study on 3,4,5-trimethoxycinnamates, which share a trimethoxyphenyl feature, showed that these compounds could inhibit both AChE and BChE. mdpi.com Specifically, one of the more potent compounds in that study, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, exhibited IC₅₀ values of 46.18 µM for AChE and 32.46 µM for BChE. mdpi.com While this study was not on acetamide derivatives directly, it highlights the potential of the substituted phenyl ring in cholinesterase inhibition. Research on other acetamide-containing structures has also demonstrated their potential as cholinesterase inhibitors. mdpi.com

Table 4: Cholinesterase Inhibitory Activity of Related Methoxy-Phenyl Derivatives

Compound ClassTarget EnzymeIC₅₀ Value (µM)Reference
TrimethoxycinnamatesAcetylcholinesterase (AChE)46.18 mdpi.com
TrimethoxycinnamatesButyrylcholinesterase (BChE)32.46 mdpi.com

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral medications used for treating type 2 diabetes. drugbank.comnih.gov They work by increasing the levels of incretin (B1656795) hormones, which help to regulate blood sugar. drugbank.com Research has indicated that benzene (B151609) sulphonamide thiazoles, which can be structurally related to acetamide derivatives, possess potent inhibitory properties against DPP-4. nih.gov This suggests that the broader class of compounds, including derivatives of this compound, could be explored for DPP-4 inhibition. However, specific studies focusing directly on the DPP-4 inhibitory activity of this compound itself are not widely available.

Serotonin (B10506) Receptor Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

The serotonin system, with its numerous receptor subtypes, is a critical target for a wide array of therapeutic agents. The 5-HT₂ family of receptors, in particular, is implicated in conditions ranging from psychiatric disorders to cardiovascular functions nih.govnih.gov. Despite the structural similarity of this compound to known serotonergic compounds, such as those in the 2C-x family, a comprehensive review of available scientific literature did not yield specific data on its direct interaction with 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, or 5-HT₂C serotonin receptors. Research on related molecules, like 2,5-dimethoxyphenylpiperidines, shows activity at these sites, but direct evidence for the title compound is absent nih.gov.

Binding affinity (Ki) and activation potency (EC50) are crucial metrics for quantifying a compound's interaction with a receptor. However, no published studies were found that specifically report the Ki or EC50 values for this compound at any of the specified serotonin receptor subtypes. Therefore, a data table for these parameters cannot be populated.

Interactive Data Table: Binding Affinity (Ki) and Activation Potency (EC50) of this compound at Serotonin Receptors (No data available in the reviewed scientific literature)

Receptor Binding Affinity (Ki) in nM Activation Potency (EC50) in nM
5-HT1A Data not available Data not available
5-HT2A Data not available Data not available
5-HT2B Data not available Data not available

The functional activity of a compound, whether it acts as an agonist (activator) or antagonist (blocker) at a receptor, defines its pharmacological effect. For this compound, there is no specific information available in the scientific literature detailing its agonist or antagonist profile at the 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₙ, or 5-HT₂C receptors. While studies on related compounds describe such activities, these findings cannot be extrapolated to the title compound without direct experimental evidence nih.gov.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising target for novel antipsychotic and psychotherapeutic drugs, as it modulates dopaminergic, serotonergic, and glutamatergic systems nih.govresearchgate.net. TAAR1 agonists are being investigated for their potential in treating schizophrenia and related disorders frontiersin.orgmdpi.comresearchgate.net. However, a specific search for the activity of this compound at the TAAR1 receptor yielded no results. There is no published evidence to suggest it has been evaluated as a TAAR1 agonist.

Adrenergic Receptor (α1, α2) and Dopaminergic Receptor (D2) Affinity

The interplay between adrenergic and dopaminergic systems is fundamental to many physiological and pathological processes. The α₁, α₂, and D₂ receptors are well-established targets for drugs treating a variety of conditions nih.govnih.gov. A review of the literature found no data on the binding affinity of this compound for either the α₁ or α₂ adrenergic receptors, or the D₂ dopaminergic receptor.

Interactive Data Table: Adrenergic and Dopaminergic Receptor Affinity of this compound (No data available in the reviewed scientific literature)

Receptor Binding Affinity (Ki) in nM
α1-Adrenergic Data not available
α2-Adrenergic Data not available

Monoamine Transporter Inhibition

Monoamine transporters, which include transporters for dopamine (B1211576), norepinephrine, and serotonin, are key regulators of neurotransmitter levels in the synapse. Inhibitors of these transporters, such as Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, are used in the treatment of movement disorders nih.govnih.gov. There is no information in the scientific literature to indicate that this compound has been studied for its potential to inhibit any monoamine transporters.

Peripheral Benzodiazepine Receptor Ligand Research

The Peripheral Benzodiazepine Receptor, now more commonly known as the 18-kDa Translocator Protein (TSPO), is located on the outer mitochondrial membrane and is implicated in neuroinflammation, steroidogenesis, and various neurological and psychiatric disorders nih.govbmbreports.orguobaghdad.edu.iqrdd.edu.iq. Various classes of ligands have been developed to target TSPO. While some acetamide derivatives have been investigated as TSPO ligands, there are no specific published research findings identifying or evaluating this compound as a ligand for the Translocator Protein (TSPO).

GABAergic, Glycinergic, and Adenosinergic Receptor Interactions in Anticonvulsant Research

The mechanistic investigation into the anticonvulsant properties of many compounds often involves assessing their interactions with key inhibitory neurotransmitter systems, namely those mediated by gamma-aminobutyric acid (GABA) and glycine (B1666218). epilepsysociety.org.uk Additionally, the adenosinergic system, modulated by substances like caffeine, is another area of interest for seizure modulation. nih.gov

Antiepileptic drug mechanisms frequently involve the enhancement of GABA-mediated inhibition. epilepsysociety.org.uk This can occur through various means, including direct action on GABA-A receptors, which are the target of seizure-inducing antagonists like bicuculline (B1666979) and channel blockers like picrotoxin (B1677862). nih.govnih.gov Research into related acetamide derivatives has sometimes included screening for affinity at GABA-A receptors to elucidate their mechanism of action. mdpi.com For instance, some pyrrolidine-2,5-dione-acetamide derivatives have been evaluated for their binding potential to GABA-A receptors, although the outcomes are highly dependent on the specific molecular structure. mdpi.com

Similarly, the glycinergic system is a known target in seizure research. Strychnine (B123637), a competitive antagonist of glycine receptors, is a classic chemical convulsant used in preclinical screening to identify compounds with potential antiglycinemic seizure activity. researchgate.net

While specific studies detailing the direct interaction of this compound with GABAergic, glycinergic, or adenosinergic receptors are not prominent in the reviewed literature, the established role of these systems in epilepsy provides a clear rationale for such investigations in the future. epilepsysociety.org.uknih.gov

In Vivo Mechanistic Studies in Preclinical Models

Animal models of memory impairment are crucial for evaluating potential nootropic or cognitive-enhancing agents. A widely utilized model involves the administration of scopolamine (B1681570), a muscarinic receptor antagonist that impairs cholinergic neurotransmission, leading to deficits in learning and memory. ijpsr.comnih.govnih.gov This model is considered relevant for studying aspects of cognitive dysfunction seen in conditions like Alzheimer's disease. ijpsr.comnih.gov Behavioral assessments in these models often include tasks such as the novel object recognition test and T-maze or Y-maze spontaneous alternation, which measure different facets of memory. nih.govmdpi.com

While there is a robust body of literature on the use of the scopolamine model, specific studies evaluating the effects of this compound on scopolamine-induced memory deficits have not been identified in the current search. Research on other compounds in these models demonstrates that agents capable of mitigating the effects of scopolamine often do so by modulating the cholinergic or antioxidant systems. mdpi.com

The carrageenan-induced paw edema model in rodents is a standard and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds. nih.govspringernature.com The injection of carrageenan, a seaweed-derived polysaccharide, into the paw elicits a biphasic inflammatory response. nih.gov The initial phase is characterized by the release of histamine, serotonin, and bradykinin, while the later phase involves the production of prostaglandins (B1171923) and other inflammatory mediators. researchgate.netnih.gov The effectiveness of a test compound is quantified by measuring the reduction in paw swelling (edema) over several hours. springernature.comresearchgate.net

Numerous studies have used this model to evaluate the anti-inflammatory potential of various chemical classes, including acetamide derivatives. nih.gov However, specific data from investigations of this compound in the carrageenan-induced paw edema model or other acute inflammation assays are not available in the reviewed literature.

Preclinical evaluation of anticonvulsant agents employs a battery of animal seizure models, each with a distinct mechanism of action, to establish a compound's profile of activity. The pentylenetetrazole (PTZ) seizure test is a common screening model sensitive to drugs that act on the GABA-A receptor system. nih.gov The maximal electroshock (MES) test is used to identify agents effective against generalized tonic-clonic seizures. mdpi.comnih.gov Other chemoconvulsants like picrotoxin (a GABA-A channel blocker) and strychnine (a glycine receptor antagonist) are also used to probe specific neurotransmitter system involvement. nih.govresearchgate.net

Research into various acetamide derivatives has demonstrated significant activity in these models. For example, different series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives have shown protection in MES and PTZ-induced seizure models. nih.govnih.gov The activity is highly dependent on the specific substitutions on the acetamide scaffold. nih.gov While these findings underscore the potential of the acetamide chemical class in anticonvulsant research, specific efficacy data for this compound in these models remains to be published.

Table 1: Anticonvulsant Activity of Selected Acetamide Derivatives in Preclinical Models

Compound ClassSeizure ModelFindingReference
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesMaximal Electroshock (MES)Several derivatives showed activity, particularly those with 3-(trifluoromethyl)anilide substitutions. nih.gov
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesSubcutaneous Pentylenetetrazole (scPTZ)Majority of derivatives were inactive in this model. nih.gov
2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivativesPentylenetetrazole (PTZ)-induced SeizureEleven compounds were found to be protective against PTZ-induced seizures. nih.gov
3-(Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivativesMaximal Electroshock (MES)Some derivatives showed weak to significant anticonvulsant activity. mdpi.com

Behavioral assays are essential for characterizing the neuropharmacological effects of a compound. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is reliably induced by psychedelic compounds, particularly those with a 2,5-dimethoxy-substituted phenyl ring, such as 2,5-dimethoxy-4-iodoamphetamine (DOI). nih.govnih.govresearchgate.net The structural similarity of this compound suggests that it could potentially interact with the 5-HT2A receptor, making the HTR a relevant assay for its characterization. Studies on related phenylalkylamines show a strong correlation between their potency to induce HTR and their 5-HT2A receptor agonism. nih.gov

Studies on food intake provide another avenue for neuropharmacological assessment. For instance, the structurally related compound 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) has been shown to produce dose-related decreases in food intake in rats, an effect suggested to be mediated by the stimulation of 5-HT2A receptors. nih.gov

Although these assays are highly relevant for a compound possessing the 2,5-dimethoxyphenyl moiety, no published studies were found that specifically report the effects of this compound on the head-twitch response or food intake.

Table 2: Neuropharmacological Effects of Structurally Related 2,5-Dimethoxyphenyl Compounds

CompoundBehavioral AssayEffectPutative MechanismReference
1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM)Food Intake (Rat)Dose-related decrease in food intake.5-HT2A Receptor Stimulation nih.gov
R(-)-2,5-dimethoxy-4-iodoamphetamine (DOI)Head-Twitch Response (Mouse)Induces biphasic head-twitch response.5-HT2A Receptor Agonism
4-Thio-substituted 2,5-dimethoxyphenylalkylaminesHead-Twitch Response (Mouse)Induce head-twitch response, potency varies with substitution.5-HT2A Receptor-Mediated nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituent Variations on Biological Potency and Selectivity

The biological profile of compounds derived from the 2-(2,5-dimethoxyphenyl)acetamide core is highly sensitive to the nature and position of various substituents. Modifications to the phenyl ring, the acetamide (B32628) group, and the introduction of diverse chemical moieties have profound effects on the resulting compounds' interactions with biological systems.

The 2,5-dimethoxy substitution pattern on the phenyl ring is a crucial determinant of the biological activity in many analogs. nih.gov Studies on related 2,5-dimethoxyphenylpiperidines, which are analogs, have demonstrated that both methoxy (B1213986) groups are vital for agonist activity at serotonin (B10506) 5-HT₂A receptors. The removal of the methoxy group at the 2-position results in a more significant drop in potency compared to the removal of the 5-methoxy group. nih.gov This suggests that the 2,5-dimethoxy motif is important for in vivo potency, though this does not always directly correlate with the ligand's affinity at the recombinant receptor. nih.gov Translocating the 5-alkoxy group to the 6-position in related amphetamine analogs led to a threefold decrease in affinity for the 5-HT₂A receptor, further highlighting the importance of the specific 2,5-substitution pattern. nih.gov

The replacement of the amide oxygen with sulfur to form a thioamide is a bioisosteric modification that can significantly alter a molecule's properties. While amides and thioamides share similar conformations, thioamides are better hydrogen bond acceptors but poorer donors. nih.gov This modification can enhance metabolic stability and, in some cases, improve bioactivity. nih.gov For instance, thioamide-containing natural products like thioviridamide (B1244842) and its analogs exhibit potent antiproliferative and antibiotic activities. nih.gov

Incorporating a sulfonyl group, often as a sulfonamide, is a common strategy in medicinal chemistry. The replacement of a carboxamide with a sulfonamide group in arylpiperazinylalkyl derivatives has been shown to impact affinity for serotonin and dopamine (B1211576) receptors. nih.gov In one study, benzyl (B1604629) derivatives containing a sulfonamide displayed high affinity for 5-HT₇ receptors. nih.gov Furthermore, glutamic acid derivatives featuring a 5-chloro-2-methoxy-4-methylphenylsulfonyl group have shown potent cytotoxic activity against prostate cancer cell lines, with some compounds exhibiting greater potency than the reference drug Doxorubicin. nih.gov

Thiadiazole rings are versatile scaffolds found in numerous pharmacologically active compounds. nih.govnih.gov As bioisosteres of pyrimidines and oxadiazoles, thiadiazoles can readily cross cellular membranes. nih.govnih.gov Derivatives of 1,3,4-thiadiazole (B1197879) have been investigated for their anticancer properties, with some showing activity against various cancer cell lines. nih.govgoogle.com For example, a series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives were synthesized as potential VEGFR-2 inhibitors. nih.gov

The imidazopyridine nucleus, which structurally resembles purines, is present in several commercial drugs. nih.govnih.gov This scaffold is highly versatile and can be functionalized at various positions to modulate biological activity. nih.gov Derivatives of imidazopyridine have been explored for a wide range of therapeutic applications, including as GABAA receptor modulators and antibacterial agents. nih.govnih.gov

Purine (B94841) analogs are another important class of heterocyclic compounds. Due to their structural similarity to endogenous purines, they can interact with a wide array of biological targets. The structural resemblance between purines and the imidazopyridine heterocyclic ring has driven biological investigations into the latter. nih.gov The synthesis of various 2,6-disubstituted purine derivatives has been undertaken to evaluate their inhibitory activities against cancer cell lines.

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, is found in compounds with a broad spectrum of pharmaceutical properties, including antimicrobial and anticancer activities. nih.govresearchgate.netjocpr.com Structure-activity relationship studies of triazine derivatives are used to guide the rational design of new potential therapeutic agents. nih.govjocpr.com For instance, 1,3,5-triazine (B166579) derivatives containing a piperazine (B1678402) structure have been designed and synthesized, showing potent anti-viral activity. mdpi.com

Table 1: Influence of Key Moieties on Biological Activity
MoietyGeneral Impact on AnalogsExample ApplicationReference(s)
Methoxy (2,5-) Crucial for 5-HT₂A receptor agonist activity; 2-position is more critical than 5-position.Serotonin Receptor Agonists nih.govnih.gov
Thioamide Enhances metabolic stability; alters hydrogen bonding properties.Antiproliferative and Antibiotic Agents nih.gov
Sulfonyl Modulates receptor affinity (e.g., serotonin, dopamine); can confer potent cytotoxicity.Anticancer Agents, CNS Receptor Ligands nih.govnih.gov
Thiadiazole Versatile scaffold with good membrane permeability; acts as a bioisostere for other heterocycles.Anticancer (VEGFR-2 inhibitors) nih.gov
Imidazopyridine Structurally mimics purines; versatile for functionalization to target various pathologies.GABAA Receptor Modulators, Antibacterials nih.govnih.gov
Purine Can interact with numerous biological targets due to similarity to endogenous molecules.Anticancer Agents nih.gov
Triazine Core scaffold for a wide range of pharmaceutical activities.Antiviral Agents nih.govmdpi.com

The addition of methyl groups to the phenyl ring of this compound analogs can significantly influence their activity through both steric and electronic effects. In a study of 2-N-(5-chloro-2-methoxy-4-methylphenylsulfonyl) glutamic acid derivatives, the presence of the 4-methyl group was part of a substitution pattern that led to potent cytotoxic activity against prostate cancer cells. nih.gov

Modifying the length of alkoxy chains and introducing halogens are common strategies to fine-tune receptor affinity and selectivity.

For analogs of 2,5-dimethoxyphenethylamines, extending the alkoxy groups generally leads to an increase in binding affinities at 5-HT₂A and 5-HT₂C receptors. nih.gov However, this modification has shown mixed effects on the activation potency and efficacy at these same receptors. nih.gov In a series of 2,5-dimethoxyphenylpiperidines, extending the methoxy (MeO) groups to ethoxy (EtO) groups was generally tolerated, though it resulted in a decrease in agonist potency at the 5-HT₂A receptor. nih.gov

The introduction of halogens, such as fluorine, can alter a molecule's electronic properties and its ability to form specific interactions with a receptor. In 4-alkoxy-substituted 2,5-dimethoxyphenethylamine derivatives, the introduction of a single terminal fluorine atom into the 4-ethoxy substituent tended to decrease affinities at the 5-HT₂A and 5-HT₂C receptors. nih.gov Conversely, progressive fluorination was found to increase the affinities at these receptors. nih.gov

Table 2: Effects of Alkoxy and Halogen Modifications on 5-HT₂ Receptor Affinity
ModificationEffect on Receptor Affinity (5-HT₂A/₂C)Compound ClassReference(s)
Alkoxy Chain Extension (e.g., MeO to EtO) Generally increases binding affinity but can decrease agonist potency.2,5-Dimethoxyphenethylamines, 2,5-Dimethoxyphenylpiperidines nih.govnih.gov
Terminal Monofluorination of Alkoxy Chain Tends to decrease affinity.4-Alkoxy-2,5-dimethoxyphenethylamines nih.gov
Progressive Fluorination of Alkoxy Chain Tends to increase affinity.4-Alkoxy-2,5-dimethoxyphenethylamines nih.gov

The linker connecting the 2,5-dimethoxyphenyl core to other chemical moieties, as well as the nature of any appended heterocyclic rings, plays a critical role in defining the biological activity of the resulting compound.

Nitrogen-containing heterocyclic rings are particularly important in medicinal chemistry due to their ability to engage in various biological interactions. nih.govrsc.org For example, tryptophan derivatives that incorporate a 2,5-diketopiperazine ring have demonstrated significant antiviral and fungicidal activities. nih.gov The synthesis of various heterocyclic systems, such as pyrazole (B372694) and thiazole (B1198619), attached to an imidazopyridine core has been explored to create potent antibacterial agents. nih.gov

The design of inhibitors for enzymes like EGFR and VEGFR-2 often involves a heterocyclic ring that interacts with the adenine (B156593) binding pocket, a lipophilic head group, and a linker that can form hydrogen bonds. The strategic combination of these elements is key to achieving high potency and selectivity.

The electronic properties of substituents on the aromatic ring can have a dramatic effect on a molecule's cytotoxicity. The addition of strong electron-withdrawing groups can enhance the biological activity of certain classes of compounds. For example, in a series of pyrimidine-based inhibitors of matrix metalloproteinase-7, the addition of a trifluoromethyl (-CF₃) group, which is strongly electron-withdrawing, led to a significant improvement in the hydrogen bond strength with key amino acid residues in the enzyme's active site. researchgate.net This resulted in a better binding affinity and predicted potent cytotoxicity. researchgate.net

Similarly, in studies of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing electron-withdrawing substituents like -NO₂ or -CN showed a noticeable increase in binding energy to their target compared to those with less polar or electron-donating groups. mdpi.com In some cases, the presence of an electron-withdrawing group is essential for activity; for instance, only derivatives bearing a cyano (-CN) group were found to decrease the expression of the FOXM1 protein in a breast cancer cell line. mdpi.com However, the effect can be complex, as other studies have found that compounds with unsubstituted phenyl rings or less potent electron-withdrawing groups sometimes exhibit the highest cytotoxic activity. researchgate.net

Conformational Analysis and Ligand-Target Interaction Dynamics

Understanding the three-dimensional structure of a molecule and how it interacts with its biological target is crucial for rational drug design. The conformation of this compound derivatives is heavily influenced by the steric and electronic nature of their substituents.

Crystallographic studies of related compounds provide valuable insights into their preferred conformations. For instance, in the structure of 2-(2,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide, the two benzene (B151609) rings are twisted relative to each other, with a dihedral angle of 72.89°. The acetamide group itself is significantly twisted out of the plane of the dimethoxyphenyl ring.

Molecular modeling and docking studies complement experimental data by predicting how these molecules bind to their targets. In the case of sulfonamide derivatives of arylpiperazines, molecular modeling showed that replacing a carboxamide with a sulfonamide led to different binding modes and interactions with conserved residues in the 5-HT₁A and D₂ receptors. nih.gov For inhibitors of the FOXM1 protein, docking studies suggested that the binding of thieno[2,3-b]pyridine derivatives is mediated by key interactions with Val296 and Leu289 residues in the DNA-binding site. mdpi.com These computational approaches, combined with experimental SAR data, provide a powerful toolkit for designing new derivatives with improved potency and selectivity.

Identification of Pharmacophores and Lead Compound Optimization Strategies

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. For compounds centered around the 2,5-dimethoxyphenyl moiety, research has primarily focused on their interaction with serotonin receptors, particularly the 5-HT₂A subtype. nih.govnih.gov

Pharmacophoric Features of 2,5-Dimethoxyphenyl Analogs:

Based on studies of related phenethylamines and piperidines, the key pharmacophoric elements are believed to be:

The 2,5-Dimethoxy-Substituted Phenyl Ring: This unit is crucial for binding. The methoxy groups, particularly the one at the 2-position, are considered critical for agonist activity at serotonin receptors. nih.gov Deletion of either methoxy group has been shown to dramatically decrease potency in related series. nih.gov

An Ionizable Nitrogen Center: The amine or amide nitrogen, which is protonatable at physiological pH, typically forms a key ionic interaction with an aspartate residue in the binding pocket of aminergic G-protein coupled receptors.

The Ethylamine/Acetamide Side Chain: This linker positions the nitrogen atom at an optimal distance from the phenyl ring. Its conformation plays a significant role in activity. semanticscholar.org

The 4-Position of the Phenyl Ring: This position is a critical point for modification. Introducing lipophilic substituents at this position generally increases agonist potency at 5-HT₂ receptors. nih.gov

Lead Optimization Strategies:

Lead optimization is an iterative process of modifying a biologically active compound to improve its pharmacodynamic and pharmacokinetic properties. nih.gov For a lead compound like this compound, optimization would focus on several key areas:

Systematic Modification of Substituents: This involves synthesizing and testing analogs with various substituents on the phenyl ring and the acetamide nitrogen to probe for improved activity and selectivity.

Structure-Activity Relationship (SAR) Analysis: By comparing the biological activities of these analogs, researchers can deduce which structural modifications lead to favorable outcomes. For instance, in the related 2,5-dimethoxyphenethylamine series, increasing the size and lipophilicity of the 4-position substituent generally enhances affinity for 5-HT₂A/C receptors. frontiersin.org

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes might affect binding affinity and help prioritize which analogs to synthesize. nih.govresearchgate.net

The following table summarizes SAR findings from studies on related 2,5-dimethoxyphenylpiperidine analogs, which can inform potential optimization strategies for acetamide derivatives.

Compound/AnalogModification from Parent StructureEffect on 5-HT₂A Receptor PotencyReference
(S)-Isomer Chiral separationTypically exhibits higher potency than the (R)-isomer semanticscholar.org
4-Trifluoromethyl Substitution at the 4-positionSignificantly more potent than 4-bromo analogs semanticscholar.org
Deletion of 5-MeO Removal of the methoxy group at C520-fold drop in agonist potency nih.gov
Deletion of 2-MeO Removal of the methoxy group at C2>500-fold drop in potency nih.gov
Deletion of both MeO Removal of both methoxy groupsNegligible agonist activity nih.gov

Design Principles for Novel 2,5-Dimethoxyphenyl Acetamide Analogs

Building upon the identified pharmacophore and initial SAR data, several design principles can be applied to create novel analogs with improved therapeutic profiles.

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a molecule with a different, often structurally distinct, scaffold while preserving the original pharmacophoric features. nih.govtmu.edu.tw This can lead to new chemical entities with improved properties or novel intellectual property positions. tmu.edu.tw

For this compound, scaffold hopping could involve:

Replacing the Phenyl Ring: The dimethoxyphenyl ring could be replaced with other aromatic or heteroaromatic systems that maintain the relative positions of the key methoxy (or isosteric) groups and the side chain attachment point. For example, a pyridine (B92270) or pyrimidine (B1678525) ring could be explored. nih.gov

Modifying the Acetamide Linker: The acetamide group itself could be replaced. An intramolecular hydrogen bond can sometimes create a "pseudo-ring" that constrains the conformation, a technique that has been used in scaffold hopping to design potent enzyme inhibitors. nih.gov

Isosteric replacement is a more conservative approach where a functional group is exchanged for another group with similar physical or chemical properties (bioisosteres). uni.lu This is often done to improve pharmacokinetics or reduce metabolic liabilities.

Classical Isosteres: The methoxy groups (-OCH₃) could be replaced with other groups of similar size and electronics, such as a hydroxyl (-OH), amino (-NH₂), or even a small alkyl group like methyl (-CH₃). The amide group (-CONH₂) could be replaced with a sulfonamide (-SO₂NH₂) or a reverse amide (-NHCO-).

Non-Classical Isosteres: More complex replacements could involve substituting the entire acetamide side chain with a bioisosteric equivalent like a 1,2,4-oxadiazole (B8745197) or a thiazole ring, which can mimic the hydrogen bonding and spatial arrangement of the amide group.

The table below provides examples of potential isosteric replacements for key functional groups in this compound.

Original Functional GroupPotential Isosteric ReplacementRationale for ReplacementReference
Amide (-CONH₂) Thioamide (-CSNH₂)Modulate hydrogen bonding and electronic properties. acs.org
Sulfonamide (-SO₂NH₂)Alter pKa, hydrogen bonding capacity, and metabolic stability. semanticscholar.org
TetrazoleMimic the acidic proton and hydrogen bond acceptor features of a carboxylic acid (if the amide were hydrolyzed). uni.lu
Methoxy (-OCH₃) Hydroxyl (-OH)Can act as a hydrogen bond donor and acceptor. mdpi.com
Ethyl (-CH₂CH₃)Increase lipophilicity, remove hydrogen bond acceptor capability. frontiersin.org
Halogen (e.g., F, Cl)Modulate electronic properties and lipophilicity. nih.gov

Enhanced Potency: Potency can be increased by fine-tuning the substituents on the phenyl ring to maximize favorable interactions with the target receptor. As seen in related series, highly lipophilic and electron-withdrawing groups at the 4-position, such as iodo or trifluoromethyl, often lead to higher affinity and potency at 5-HT₂ receptors. nih.govnih.gov

Enhanced Selectivity: Achieving selectivity for a specific receptor subtype (e.g., 5-HT₂A over 5-HT₂B/2C) is critical for minimizing off-target side effects. In related N-benzyl phenethylamines, specific substitutions on the N-benzyl group were found to significantly enhance selectivity for the 5-HT₂A receptor. nih.gov Similar strategies of exploring substitutions on the acetamide nitrogen could be applied.

Enhanced Bioavailability: Bioavailability, the fraction of an administered dose that reaches systemic circulation, is a key pharmacokinetic parameter. Poor solubility and rapid metabolism are common hurdles. nih.gov Strategies to improve bioavailability include:

Modulating Lipophilicity: Optimizing the balance between lipophilicity and hydrophilicity is crucial for both solubility and membrane permeability. Replacing or modifying lipophilic groups can fine-tune this property.

Blocking Metabolic Sites: If a particular position on the molecule is susceptible to rapid metabolism by enzymes like cytochrome P450, adding a blocking group (e.g., a fluorine atom) can improve metabolic stability.

Improving Solubility: Introducing polar functional groups or ionizable centers can enhance aqueous solubility. For instance, converting a non-polar pyridyl group to a more soluble morpholino-pyridyl substituent has been shown to improve solubility in other drug series. nih.gov

This multi-faceted approach of pharmacophore-guided design, scaffold hopping, isosteric replacement, and systematic optimization is essential for transforming a simple chemical structure like this compound into a highly optimized drug candidate.

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies featuring 2-(2,5-Dimethoxyphenyl)acetamide with GABA-transaminase (GABAAT), branched-chain aminotransferase (BCAT), or HIV-1 Reverse Transcriptase (RT) are not prominently documented, the broader class of acetamide (B32628) derivatives has been investigated against various enzymatic targets. For instance, the enzyme HIV-1 RT is a critical target for antiretroviral drugs. It converts the single-stranded RNA genome of HIV into double-stranded DNA, a crucial step in the viral replication cycle. Docking studies aim to identify compounds that can bind to the enzyme's active site or allosteric sites, thereby inhibiting its function.

The process involves preparing the 3D structures of the ligand (e.g., an acetamide derivative) and the target protein (e.g., HIV-1 RT, PDB ID: 1REV). Computational software then calculates the binding energies for various poses of the ligand within the protein's binding pockets. A lower binding energy typically indicates a higher binding affinity and a more stable protein-ligand complex. Studies on phytochemicals and other compounds have successfully used this method to identify potential HIV-1 RT inhibitors, highlighting the utility of the approach for screening new candidate molecules.

Table 1: Illustrative Binding Energies of Various Compounds against HIV-1 gp120 (PDB ID: 3NGB) (Note: This table is for illustrative purposes showing typical results from docking studies and does not include this compound)

Compound IDBinding Energy (kcal/mol)Interacting Residues
NP-005114-10.3Asp368, Trp427, Glu370
NP-00892-9.5Val430, Asp368, Trp112
NP-007422-8.7Trp427, Glu370, Met426
NP-007382-7.9Val430, Asn425, Trp112

Data adapted from studies on natural product-derived compounds targeting HIV-1 entry.

The analysis of how a ligand binds within a receptor is fundamental to understanding its potential pharmacological effect. This involves examining the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the receptor's binding site.

For example, the GABA-A receptor, a key target for modulating neurotransmission, has been the subject of extensive docking studies. Research on the binding of the endocannabinoid 2-arachidonyl glycerol (B35011) (2-AG) to the β₂ subunit of the GABA-A receptor has shown that specific amino acid residues within the transmembrane domains are crucial for binding. These studies reveal that the ligand settles into a binding pocket formed by multiple alpha-helices, with its orientation dictated by the pattern of hydrophobic and polar residues. Although data for this compound is absent, its structural components—a phenyl ring, ether groups, and an acetamide moiety—suggest it could form a combination of hydrophobic interactions (via the phenyl ring) and hydrogen bonds (via the amide and ether oxygens) with receptor sites.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Compound Prioritization

Before a compound can be considered for further development, its pharmacokinetic and toxicity profiles must be assessed. In silico ADMET prediction tools offer a rapid and cost-effective way to evaluate these properties. These programs use a molecule's structure to calculate various physicochemical descriptors (e.g., molecular weight, logP, hydrogen bond donors/acceptors) and predict its behavior in the body.

For structurally related compounds like N-(2-methoxy-benzyl)-acetamide (2MBA), in silico ADMET studies have been performed. Such analyses typically predict properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks like mutagenicity (AMES test). For instance, a compound's likelihood of being orally active is often initially assessed using frameworks like Lipinski's Rule of Five. These predictions are crucial for prioritizing which compounds in a series are most promising for synthesis and experimental testing.

Table 2: Example of Predicted ADMET Properties for a Structurally Related Compound, N-(2-methoxy-benzyl)-acetamide (2MBA) (Note: This table illustrates typical ADMET prediction parameters and does not represent data for this compound)

ADMET PropertyPredicted Value/OutcomeSignificance
Blood-Brain Barrier (BBB) PermeabilityHighIndicates potential for central nervous system activity.
Human Intestinal Absorption (HIA)HighSuggests good absorption after oral administration.
Cytochrome P450 2D6 (CYP2D6) InhibitorNoLower risk of drug-drug interactions involving this enzyme.
AMES ToxicityNon-mutagenicIndicates a lower likelihood of being a carcinogen.

Data conceptualized from studies on similar acetamide derivatives.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations delve into the electronic structure of a molecule, providing deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties. In studies of acetamide derivatives, such as N-(2-methoxy-benzyl)-acetamide (2MBA), DFT calculations using specific basis sets (e.g., B3LYP/6-311G++(d,p)) are employed to optimize the molecule's ground-state geometry. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, which are key to understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For acetamide derivatives, DFT calculations have been used to compute the HOMO-LUMO gap and map the distribution of these orbitals across the molecule. This analysis reveals the most probable sites for nucleophilic and electrophilic attack, offering fundamental insights into the chemical behavior of the compound.

Pharmacophore Modeling and Virtual Screening Approaches in Drug Discovery

Pharmacophore modeling is a cornerstone of modern drug discovery, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. youtube.com This model, or pharmacophore, serves as a 3D query to search large databases of chemical compounds in a process known as virtual screening, aiming to identify novel molecules that possess the required features and are therefore likely to be active. nih.gov

The development of a pharmacophore model can be either ligand-based or structure-based. In a ligand-based approach, a set of molecules with known activity against a particular target is superimposed, and common chemical features are abstracted to create a pharmacophore hypothesis. youtube.com Conversely, structure-based pharmacophore modeling utilizes the known 3D structure of the biological target, typically a protein, to define the key interaction points within its binding site. frontiersin.org

For this compound, a hypothetical pharmacophore model could be generated based on its structural features, which include hydrogen bond donors (the amide N-H), hydrogen bond acceptors (the amide C=O and methoxy (B1213986) oxygens), and aromatic regions (the dimethoxyphenyl ring). These features are crucial for molecular recognition at a receptor site.

Virtual screening campaigns employing such a pharmacophore model could then be used to filter large compound libraries to find diverse molecules that match these spatial and chemical requirements. This process significantly narrows down the number of compounds for experimental testing.

Illustrative Pharmacophore Features for this compound:

Feature TypePotential Group in this compound
Hydrogen Bond AcceptorAmide carbonyl oxygen, Methoxy oxygens
Hydrogen Bond DonorAmide nitrogen
Aromatic Ring2,5-Dimethoxyphenyl group
Hydrophobic CenterPhenyl ring, Methyl groups of methoxy

The success of a virtual screening campaign is often evaluated by its ability to enrich the hit list with active compounds. The docking scores of identified hits provide an estimation of their binding affinity to the target. For instance, in a virtual screening study for novel DNA gyrase B inhibitors, hit compounds were identified that showed promising docking scores and subsequent inhibitory activity. acs.org

Hypothetical Virtual Screening Hits for a Target Interacting with an Acetamide Moiety:

Compound IDStructurePredicted Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)
ZINC12345N-(4-hydroxyphenyl)acetamide-8.5Asp120, Phe250
ZINC678902-(4-chlorophenyl)acetamide-7.9Tyr98, Leu150
ZINC543212-(3,4-dimethoxyphenyl)acetamide-9.1Arg75, Trp300

Conformational Search and Energy Minimization Techniques

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. nih.gov For a flexible molecule like this compound, with rotatable bonds in its side chain, understanding its conformational landscape is critical.

Conformational search algorithms systematically or randomly vary the torsional angles of rotatable bonds to generate a wide range of possible 3D structures. Each of these generated conformations is then subjected to energy minimization, a process that adjusts the geometry of the molecule to find a local minimum on its potential energy surface. This is often achieved using molecular mechanics force fields or more accurate but computationally intensive quantum mechanics methods. The result is a set of low-energy, stable conformers.

Illustrative Low-Energy Conformers of a Phenacetamide Derivative:

Conformer IDRelative Energy (kcal/mol)Dihedral Angle (C-C-N-C)Key Intramolecular Interactions
10.00175°Hydrogen bond between amide H and a methoxy O
21.25-65°Steric repulsion between phenyl ring and carbonyl O
32.5070°Pi-stacking interaction not present

By understanding the preferred conformations of this compound, researchers can gain insights into how it might fit into a receptor's binding pocket, a crucial step in rational drug design.

Emerging Research Applications and Interdisciplinary Insights

Utility as Synthetic Building Blocks for Complex Organic Synthesis

The structure of 2-(2,5-Dimethoxyphenyl)acetamide makes it a valuable intermediate or building block in the synthesis of more complex molecules. The acetamide (B32628) functional group can be hydrolyzed, reduced, or otherwise modified, while the aromatic ring can undergo various substitution reactions, allowing for the construction of a diverse array of chemical entities.

A primary application of this compound as a synthetic building block is in the creation of novel, biologically active compounds. Its framework is a key component in the synthesis of more elaborate molecules designed to interact with biological targets. For instance, the core structure is present in complex sulfonamides, such as N-(2,5-DIMETHOXYPHENYL)-2-[N-(4-METHYLPHENYL)3,5-DIMETHYL1H-PYRAZOLE4-SULFONAMIDO]ACETAMIDE, which are investigated for their therapeutic potential. acs.org

Patented processes illustrate the utility of this acetamide structure in multi-step syntheses. One such process describes the synthesis of (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, a more complex derivative. google.com This synthesis involves the acylation of 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone to form a chloro-acetamide intermediate, which is then subjected to further reactions like azidation and reduction to yield the final product. google.com This highlights how the acetamide moiety serves as a crucial and modifiable intermediate on the pathway to larger, functionalized molecules.

Synthesized Derivatives and Research Applications

Derivative CompoundSynthetic Precursor/MethodArea of Research ApplicationReference
(±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochlorideAcylation of 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone followed by azidation and reduction.Pharmaceutical synthesis google.com
2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamideReaction of 2,5-dimethoxyphenyl acetyl chloride and tyramine.Biochemical research (Tyrosinase inhibition) wikipedia.org
N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)phenoxyacetamide derivativesMulti-step synthesis involving phenoxyacetic acid moieties.Agricultural chemistry (Herbicidal activity) acs.org

Exploration in Materials Science and Engineering

The 2,5-dimethoxyphenyl unit, the core of the subject compound, is being explored for its utility in creating advanced materials. The electron-donating nature of the methoxy (B1213986) groups can imbue polymers and other materials with specific electronic and optical properties.

The 2,5-dimethoxy-1,4-phenylene group is a component in the synthesis of innovative polymers. One example is its incorporation into a cationic conjugated polyelectrolyte known as PFEMO. This material demonstrates light-activated antibacterial properties and can generate reactive oxygen species (ROS). Additionally, this structural unit is used as a central bridging group in ligands like H2L, which are then used to create Cadmium (II)-based coordination polymers. These applications show the value of the dimethoxyphenyl moiety in developing materials with tailored functions, such as those for advanced biomedical or electronic use.

Organic compounds are of significant interest in the field of nonlinear optics (NLO) due to their potential for use in telecommunications, optical computing, and data processing. The key to NLO activity in organic molecules is often an architecture that facilitates intramolecular charge transfer, typically a donor-π-acceptor (D–π–A) structure.

The 2,5-dimethoxyphenyl group, with its electron-rich methoxy substituents, can function effectively as an electron-donating (D) component. By chemically linking this donor group to a suitable electron-acceptor (A) group via a π-conjugated spacer, it is theoretically possible to design derivatives of this compound with significant NLO properties. While research into the specific NLO properties of this compound itself is not widely documented, the foundational principles of molecular engineering suggest that its core structure is a promising candidate for the development of new NLO materials.

Application in Biochemical Research for Studying Enzyme and Receptor Mechanisms

Derivatives of this compound are valuable tools for probing the mechanisms of enzymes and receptors. By systematically modifying the structure, researchers can investigate how different parts of the molecule interact with biological targets.

A notable example is the synthesis of 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide for the study of tyrosinase. wikipedia.org Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a major goal in the development of skin-whitening agents. wikipedia.org By creating this specific derivative, researchers can analyze its interaction with the enzyme's active site, contributing to a deeper understanding of the inhibition mechanism and aiding in the design of more potent and specific inhibitors. wikipedia.org This targeted synthesis demonstrates the compound's utility as a scaffold for creating molecular probes to explore complex biochemical pathways.

Potential Roles in Agricultural Chemistry (e.g., Pesticidal or Fungicidal Agents)

The chemical architecture of acetamides, particularly phenoxyacetamides, is found in numerous commercially important herbicides. These compounds often function by mimicking natural plant growth hormones like auxin, leading to uncontrolled growth and eventual death in susceptible weed species. nufarm.com

Recent research has explored derivatives that combine a dimethoxyphenyl group with a phenoxyacetamide structure. For instance, a series of N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives were synthesized and tested for herbicidal activity. acs.org One specific compound from this series, 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide, showed potent inhibition of certain weeds with no harmful effects on corn (Zea mays). acs.org This indicates that the 2,5-dimethoxyphenyl motif, when incorporated into an appropriate acetamide framework, has significant potential for the development of novel and selective herbicides. Further research in this area could lead to new crop protection agents.

High-Throughput Screening in Chemical Biology and Drug Repurposing Research

The exploration of vast chemical libraries through high-throughput screening (HTS) is a cornerstone of modern chemical biology and drug discovery, enabling the rapid identification of molecules with potential therapeutic value. The compound this compound, also identified by its National Cancer Institute (NCI) designation NSC133248, has been subjected to such large-scale screening, providing foundational data on its biological activity profile. cancer.gov

The NCI-60 Human Tumor Cell Line Screen is a prominent example of a high-throughput platform that evaluates the effects of chemical compounds on a panel of 60 different human cancer cell lines, representing nine distinct cancer types. This process is designed to identify potential anti-cancer agents and elucidate their mechanisms of action by comparing their activity patterns to those of known drugs.

While detailed public data on the full NCI-60 screening results for this compound (NSC133248) is limited, its inclusion in the Developmental Therapeutics Program (DTP) signifies its evaluation as a potential candidate for further investigation. The screening process involves exposing the 60 cell lines to various concentrations of the compound and measuring the effect on cell growth. The results are typically expressed as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the initial cell count), offering a comprehensive view of a compound's cytostatic and cytotoxic effects. nih.gov The primary objective of such screens is to flag compounds that show potent and selective activity against specific cancer types, which can then be prioritized for more detailed mechanistic studies or lead optimization. The inclusion of NSC133248 in this extensive screening program marks it as a compound of interest within the vast landscape of chemical entities explored for oncological applications.

Table 1: NCI-60 Screening Program Overview

Feature Description
Program Name NCI Developmental Therapeutics Program (DTP)
Screening Panel NCI-60 Human Tumor Cell Line Screen
Compound Identifier NSC133248
Cancer Types Represented Leukemia, Melanoma, Lung, Colon, Kidney, Ovary, Breast, Prostate, CNS
Primary Endpoints GI50 (Growth Inhibition 50), TGI (Total Growth Inhibition), LC50 (Lethal Concentration 50)

| Objective | Identify novel compounds with potential anti-cancer activity for further development. |

Interdisciplinary Research Integrating Organic Synthesis, Computational Modeling, and Biological Evaluation

The development of novel therapeutic agents increasingly relies on an interdisciplinary approach that synergizes organic synthesis, computational modeling, and biological evaluation. This integrated strategy allows for a more rational and efficient discovery pipeline, from initial hit identification to lead optimization. While specific, comprehensive interdisciplinary studies focusing solely on this compound are not extensively documented in publicly available literature, the broader class of phenylacetamide derivatives has been the subject of such integrated research, offering valuable insights into the potential application of these methodologies. nih.govnih.gov

A typical workflow in this interdisciplinary model begins with computational modeling . Techniques like molecular docking are used to predict how a series of virtual compounds, including phenylacetamide scaffolds, might bind to a specific biological target, such as an enzyme or receptor implicated in a disease. nih.govrsc.org These in-silico studies help prioritize which derivatives are most likely to be active, saving time and resources. For instance, studies on related phenylacetamides have used computational approaches to identify potential candidates for antidepressant activity by modeling their interaction with the monoamine oxidase A (MAO-A) receptor. nih.govnih.gov

The next phase is organic synthesis , where the prioritized virtual compounds are created in the laboratory. Chemists develop and optimize reaction pathways to produce the target molecules with high purity and yield. For phenylacetamides, this often involves reacting a substituted aniline (B41778) with a suitable acylating agent, a process that can be adapted to create a diverse library of analogues for testing. nih.gov

Finally, the synthesized compounds undergo biological evaluation to validate the computational predictions and determine their actual activity and potency. This involves a range of in-vitro assays, such as enzyme inhibition assays or cell-based screens, to measure the compound's effect on the biological target and on cellular processes. rsc.orgresearchgate.net For example, a study on N-phenylacetamide-incorporated 1,2,3-triazoles involved synthesizing the compounds and then testing them for antifungal and antitubercular activity, with the results informing further structural modifications. rsc.org This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and represents a powerful paradigm for exploring the therapeutic potential of chemical classes like the phenylacetamides.

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Imipramine
Fluoxetine

Research Methodologies and Experimental Design Considerations

Design and Synthesis of Compound Libraries for Screening

The exploration of 2-(2,5-Dimethoxyphenyl)acetamide often begins with its inclusion in or relation to compound libraries designed for systematic screening. The synthesis of such libraries is a cornerstone of medicinal chemistry and drug discovery, allowing researchers to investigate a wide range of chemical structures for biological activity.

One common approach involves the modification of a core scaffold, in this case, the phenethylamine (B48288) or, more specifically, the dimethoxyphenylacetamide structure. By systematically altering functional groups on the aromatic ring or the acetamide (B32628) side chain, chemists can generate a library of analogues. For instance, a library could be created by varying the substituents on the phenyl ring or by replacing the acetamide group with other functional moieties.

The synthesis of these compounds can be achieved through various organic chemistry reactions. A key precursor for this compound is 2,5-dimethoxyphenylacetic acid. This starting material can be reacted with an aminating agent, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a coupling agent to form the desired acetamide. To create a library, parallel synthesis techniques are often employed, where multiple reactions are run simultaneously in a multi-well plate format. This allows for the efficient production of a large number of distinct but structurally related compounds.

Once synthesized, these compound libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological effect.

In Vitro Experimental Models for Mechanistic Elucidation (e.g., Cell-Based Assays, Enzyme Assays)

To understand the mechanism of action of this compound at a molecular and cellular level, a variety of in vitro experimental models are utilized. These controlled laboratory experiments provide crucial insights without the complexities of a whole organism.

Cell-Based Assays: Cell-based assays are fundamental to determining how a compound affects cellular function. Researchers may use cultured cell lines, including neuronal cells, to investigate the effects of this compound on cell viability, proliferation, signaling pathways, and neurotransmitter receptor binding. For example, a common assay involves exposing cells to varying concentrations of the compound and then measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP) or calcium ions, using techniques like fluorescence microscopy or plate-based reporter gene assays.

Enzyme Assays: Enzyme assays are employed to determine if this compound directly interacts with and modulates the activity of specific enzymes. For instance, if the compound is hypothesized to affect neurotransmitter metabolism, it might be tested against enzymes like monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT). These assays typically involve incubating the purified enzyme with its substrate and the test compound. The rate of product formation is then measured, often spectrophotometrically or fluorometrically, to determine if the compound acts as an inhibitor or activator of the enzyme.

The table below summarizes some of the in vitro assays that could be used to study this compound.

Assay TypePurposeExample Technique
Cell Viability Assay To determine the cytotoxicity of the compound.MTT or MTS assay
Receptor Binding Assay To measure the affinity of the compound for specific neurotransmitter receptors.Radioligand binding assay
Reporter Gene Assay To study the effect of the compound on gene expression downstream of a specific signaling pathway.Luciferase or β-galactosidase reporter assay
Enzyme Inhibition Assay To determine if the compound inhibits the activity of a specific enzyme.Spectrophotometric measurement of product formation

Preclinical In Vivo Animal Models for Investigating Biological Responses and Mechanisms

Rodent models, such as mice and rats, are commonly used in these investigations. The choice of animal model often depends on the specific biological question being addressed. For example, to study the effects of the compound on locomotor activity, researchers might use an open-field test, where the movement of the animal in a novel environment is tracked and analyzed.

Other behavioral tests can be used to assess the compound's impact on anxiety, depression, and cognition. For instance, the elevated plus-maze and light-dark box tests are used to evaluate anxiety-like behavior, while the forced swim test and tail suspension test can provide insights into potential antidepressant-like effects.

In addition to behavioral observations, these in vivo studies often involve the collection of biological samples, such as blood and brain tissue, to analyze the compound's pharmacokinetic profile (how it is absorbed, distributed, metabolized, and excreted) and its effects on neurochemical pathways.

Considerations for Analytical Method Development and Validation in Research Settings

Accurate and reliable analytical methods are crucial for the quantitative and qualitative analysis of this compound in various matrices, such as in bulk form, in pharmaceutical formulations, and in biological samples. The development and validation of these methods are governed by stringent guidelines to ensure the integrity of the research data.

Method Development: The choice of analytical technique depends on the specific requirements of the analysis. High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is a widely used technique for the separation and quantification of this compound. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile derivatives of the compound.

During method development, several parameters are optimized, including the choice of the stationary phase (column), the mobile phase composition, the flow rate, and the detector settings, to achieve good resolution, sensitivity, and a reasonable analysis time.

Method Validation: Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose. Validation parameters typically include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Strategies for Data Analysis and Interpretation in Academic Research

In in vitro studies, data from concentration-response experiments are often analyzed using non-linear regression to determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). Statistical tests like the t-test or analysis of variance (ANOVA) are used to compare differences between control and treated groups.

For in vivo behavioral studies, the data can be more complex. For example, in an open-field test, multiple parameters are recorded, including total distance traveled, time spent in the center versus the periphery of the arena, and the frequency of rearing behaviors. These data are typically analyzed using ANOVA or repeated measures ANOVA to assess the effects of the compound over time.

The interpretation of the data requires a comprehensive understanding of the experimental model and its limitations. Researchers must consider whether the observed effects are specific to the compound, whether they are dose-dependent, and how they relate to the compound's known or hypothesized mechanism of action. It is also crucial to integrate findings from in vitro and in vivo studies to build a cohesive understanding of the compound's biological profile.

Ultimately, the goal of data analysis and interpretation is to contribute to the body of scientific knowledge regarding this compound, potentially paving the way for future research and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-Dimethoxyphenyl)acetamide and its derivatives?

  • Methodology : Synthesis typically involves condensation reactions between 1-(2',5'-dimethoxyphenyl)-2-aminoethanol and protected glycine derivatives (e.g., carbobenzoxyglycine), followed by hydrogenolysis to remove protective groups. Key intermediates include isovaleric acid chloride for activating carboxyl groups . Purification steps often employ crystallization or column chromatography to isolate the acetamide derivative.

Q. What pharmacological mechanisms are associated with this compound derivatives like Midodrine?

  • Methodology : Midodrine acts as a prodrug, metabolizing into the active metabolite desglymidodrine, which selectively agonizes α1-adrenergic receptors. In vitro assays (e.g., receptor binding studies using radiolabeled ligands) and in vivo models (e.g., blood pressure monitoring in hypotensive rodents) are used to validate its vasoconstrictive effects .

Q. What safety protocols are critical when handling 2-(2,5-Dimethoxyphenyl)ethylamine derivatives?

  • Methodology : Use fume hoods with airflow ≥100 ft/min, wear nitrile gloves, and avoid skin/eye contact due to corrosive risks. For spills, absorb with inert materials (e.g., silica gel) and neutralize with appropriate agents. Storage requires separation from acids and oxidizers in cool, ventilated areas .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be analyzed using ORTEP-3 and WinGX?

  • Methodology :

Data Collection : Use a Bruker SMART CCD area detector for φ and ω scans to measure reflections (e.g., 3,638 independent reflections for orthorhombic crystals) .

Refinement : Employ WinGX for least-squares matrix refinement on F2F^2, adjusting parameters like thermal displacement and occupancy. ORTEP-3 visualizes anisotropic displacement ellipsoids to validate molecular geometry .

Validation : Compare bond lengths/angles with density functional theory (DFT) calculations to resolve discrepancies in torsion angles or hydrogen bonding .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Use C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Optimize MRM transitions for precursor/product ions (e.g., m/z 254 → 165 for the acetamide core). Validate with LOQs of 1–20 ng/mL in plasma or urine .
  • Sample Prep : Liquid-liquid extraction (e.g., ethyl acetate) or solid-phase extraction (SPE) to isolate the compound from biological fluids. Include deuterated internal standards (e.g., d4-Midodrine) for precision .

Q. How do structural modifications influence the biological activity of this compound analogs?

  • Methodology :

  • SAR Studies : Introduce substituents (e.g., chloro, hydroxy) at the phenyl ring or acetamide chain. Test activity via enzyme inhibition assays (e.g., JNK1/2/3 inhibition using ATP-competitive binding assays with Ki values <50 nM) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities to target receptors like α1-adrenergic or JNK kinases .

Q. How to resolve contradictions in crystallographic parameters of related acetamide derivatives?

  • Methodology :

  • Multi-Software Cross-Validation : Compare refinement results from WinGX, SHELXL, and OLEX2. Discrepancies in unit cell parameters (e.g., a=8.1628a = 8.1628 Å vs. literature values) may arise from temperature or radiation damage; repeat data collection at 100 K .
  • Twinned Crystal Analysis : Use PLATON to detect twinning ratios and reprocess data with HKL-3000 to deconvolute overlapping reflections .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.